(4-phenylpiperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
“(4-phenylpiperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Synthesis and Antifungal Activity
Novel derivatives of the compound have been synthesized and evaluated for their antifungal activity. A study by Lv et al. (2013) synthesized a series of novel derivatives and identified that certain phenyl substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal activity. This highlights the potential of these compounds in developing new antifungal agents (Lv et al., 2013).
Antimicrobial Properties
Another research effort focused on the synthesis of derivatives for antimicrobial applications. Kumar et al. (2012) reported that the incorporation of a methoxy group in these compounds showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential as templates for developing new antimicrobial agents (Kumar et al., 2012).
Anti-inflammatory Activity
A study by Arunkumar et al. (2009) synthesized novel pyrazole derivatives of the compound and evaluated them for in vivo anti-inflammatory activity. The compounds exhibited significant anti-inflammatory effects, suggesting their utility in creating new anti-inflammatory medications (Arunkumar et al., 2009).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized derivatives containing the arylthio/sulfinyl/sulfonyl group, demonstrating favorable herbicidal and insecticidal activities. This opens avenues for the development of agricultural chemicals based on this chemical structure (Wang et al., 2015).
Application in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, showcasing their versatility in constructing complex molecular structures. A study by Chang et al. (2006) used CAN-mediated rearrangement to synthesize meperidine analogs, demonstrating the compound's utility in synthetic organic chemistry (Chang et al., 2006).
Future Directions
Properties
IUPAC Name |
oxan-4-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-6-12-20-13-7-14)18-10-8-17(9-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNDHRAWWXZYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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